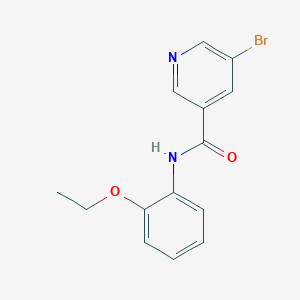

![molecular formula C12H17ClN2O4 B5559515 {4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol" appears to be a complex organic molecule, potentially with applications in various fields of chemistry and pharmacology. However, specific information directly related to this compound is limited in the available literature.

Synthesis Analysis

Although direct synthesis details for "{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol" were not found, general routes to similar complex organic compounds often involve multi-step synthesis processes. These processes can include the formation of key intermediates, such as oxazepane rings or isoxazolyl moieties, followed by coupling reactions to assemble the final structure. Techniques such as nucleophilic substitution, esterification, and ring-closing reactions are commonly employed in these syntheses (Dong & Huo, 2009).

Molecular Structure Analysis

The molecular structure of complex organic compounds like "{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol" can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the compound's precise atomic arrangement, stereochemistry, and molecular conformation. The presence of characteristic functional groups, such as the oxazepan ring and the isoxazolyl moiety, plays a crucial role in defining the molecule's three-dimensional structure and chemical reactivity (Dong & Huo, 2009).

Chemical Reactions and Properties

The chemical reactivity of "{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol" is likely influenced by its functional groups. The isoxazolyl ring, for instance, can undergo nucleophilic attack at the 3-position, while the oxazepane ring may be involved in ring-opening reactions under specific conditions. The presence of the methanol moiety suggests potential for esterification and etherification reactions (Dong & Huo, 2009).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of "{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol" in different environments. These properties are determined by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility testing in various solvents (Dong & Huo, 2009).

Chemical Properties Analysis

The chemical properties of "{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol" include its acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are influenced by the electronic and steric effects of the functional groups within the molecule. Analytical techniques such as titration, spectroscopy (IR, UV-Vis, NMR), and chromatography (HPLC, GC-MS) are used to investigate these chemical characteristics (Dong & Huo, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with structural similarities to "{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol" often involves detailed synthesis processes and structural determinations. For example, the synthesis and structural determination of fluorescent probes like OX-V, derived from isoxazolyl compounds, are crucial for understanding their spectral properties and applications in biological systems (Smith et al., 1976). These methodologies provide a foundation for synthesizing and analyzing similar complex molecules.

Catalysis and Chemical Reactions

Some research focuses on the catalytic properties and reaction mechanisms involving similar compounds. For instance, electrooxidative cyclization methods have been used to synthesize oxazinane and oxazolidine derivatives from related alcohol compounds, showcasing the potential for creating cyclic structures in organic chemistry (Okimoto et al., 2012). These reactions highlight the versatility of such compounds in synthesizing diverse chemical entities with potential applications in materials science and pharmaceuticals.

properties

IUPAC Name |

3-(3-chloro-1,2-oxazol-5-yl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O4/c13-11-5-10(19-14-11)1-2-12(17)15-3-4-18-8-9(6-15)7-16/h5,9,16H,1-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCQWZLUNHIWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CCC2=CC(=NO2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[3-(3-Chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)